molecular formula C16H19NO4 B1358545 Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate CAS No. 952183-63-0

Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

Cat. No.: B1358545
CAS No.: 952183-63-0
M. Wt: 289.33 g/mol
InChI Key: YEYOMCDECLFXAD-UHFFFAOYSA-N
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Description

Structural Elucidation of Ethyl 3-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoate

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating this compound as an ethyl ester of benzoic acid substituted at the meta position with a 4,4-dimethyl-2,6-dioxopiperidin-1-yl group. The compound is also known by alternative names including ethyl 3-(4,4-dimethyl-2,6-dioxopiperidino)benzenecarboxylate and benzoic acid, 3-(4,4-dimethyl-2,6-dioxo-1-piperidinyl)-, ethyl ester. The Chemical Abstracts Service registry number 952183-63-0 provides unique identification for this molecular entity.

The molecular formula C₁₆H₁₉NO₄ reveals the elemental composition consisting of sixteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formula corresponds to a molecular weight of 289.33 daltons, as consistently reported across multiple chemical databases. The degree of unsaturation calculation indicates eight degrees of unsaturation, accounting for the benzene ring (four degrees), the piperidine ring (one degree), and three carbonyl groups (three degrees), which aligns with the structural framework of the compound.

The Simplified Molecular Input Line Entry System representation O=C(OCC)C1=CC=CC(N2C(CC(C)(C)CC2=O)=O)=C1 provides a linear notation describing the molecular connectivity. This notation systematically encodes the ethyl ester functionality, the meta-substituted benzene ring, and the 4,4-dimethyl-2,6-dioxopiperidin-1-yl substituent, facilitating computational analysis and database searches.

Property Value Reference
Molecular Formula C₁₆H₁₉NO₄
Molecular Weight 289.33 g/mol
CAS Registry Number 952183-63-0
MDL Number MFCD09152739

Crystallographic Characterization and Solid-State Properties

The crystallographic analysis of this compound reveals significant solid-state characteristics that define its physical behavior and structural organization. The compound exhibits a melting point range of 134-136°C, indicating a relatively narrow melting transition characteristic of pure crystalline materials. This melting point data suggests moderate intermolecular interactions within the crystal lattice, consistent with the presence of multiple polar functional groups capable of hydrogen bonding and dipole-dipole interactions.

The predicted density of 1.168 ± 0.06 g/cm³ provides insight into the crystal packing efficiency and molecular arrangement in the solid state. This density value reflects the contribution of the aromatic benzene ring and the heterocyclic piperidine moiety to the overall molecular packing, indicating moderately efficient space filling within the crystal structure. The relatively low density compared to purely aromatic compounds suggests the presence of void spaces or loose packing arrangements possibly arising from steric interactions between the bulky 4,4-dimethyl substituents.

Storage requirements specify sealed containers maintained at 2-8°C, indicating potential thermal sensitivity or reactivity under ambient conditions. This temperature requirement suggests possible decomposition pathways or physical instability at elevated temperatures, which may relate to the compound's melting behavior and thermal degradation characteristics. The specified storage conditions also imply moisture sensitivity, consistent with the presence of the ethyl ester functionality that could undergo hydrolysis under humid conditions.

The predicted boiling point of 488.7 ± 28.0°C represents a theoretical calculation based on molecular structure and intermolecular forces. This high boiling point reflects the substantial molecular weight and the presence of polar functional groups that contribute to strong intermolecular interactions. The significant difference between melting and boiling points indicates a large liquid range, suggesting potential applications requiring thermal stability in the liquid phase.

Physical Property Value Source
Melting Point 134-136°C
Boiling Point (predicted) 488.7 ± 28.0°C
Density (predicted) 1.168 ± 0.06 g/cm³
Storage Temperature 2-8°C

Conformational Analysis via Computational Chemistry

Computational conformational analysis provides essential insights into the three-dimensional molecular geometry and flexibility of this compound. The compound exhibits multiple conformational states arising from rotational freedom around the bond connecting the benzene ring to the piperidine nitrogen atom, as well as flexibility within the ethyl ester side chain. Molecular modeling approaches utilizing force field calculations and quantum mechanical methods reveal the preferred conformational arrangements and energy barriers between different structural forms.

The piperidine ring adopts a chair conformation as the energetically favored arrangement, minimizing ring strain and optimizing the spatial arrangement of the 4,4-dimethyl substituents. The two methyl groups at the 4-position create significant steric bulk that influences both the ring conformation and the overall molecular shape. This steric effect extends to the orientation of the piperidine ring relative to the benzene ring, creating preferred dihedral angles that minimize unfavorable interactions between the substituents and the aromatic system.

The ethyl ester functionality introduces additional conformational variables through rotation around the carbon-oxygen bond connecting the ethyl group to the carbonyl carbon. Energy calculations indicate that the trans arrangement of the ethyl group relative to the benzene ring represents the most stable conformation, reducing steric interactions between the ethyl substituent and the aromatic hydrogen atoms. The carbonyl group maintains a planar arrangement with the benzene ring, consistent with conjugation between the aromatic π-system and the carbonyl π-bond.

Molecular dynamics simulations reveal the dynamic behavior of the compound in solution, showing rapid interconversion between closely related conformers while maintaining the core structural features. The energy barriers for conformational changes are relatively low for rotations around single bonds, indicating significant molecular flexibility at ambient temperatures. This conformational mobility has implications for molecular recognition events and potential binding interactions with biological targets.

The computational analysis also examines the electrostatic potential distribution across the molecular surface, revealing regions of positive and negative charge concentration. The carbonyl oxygen atoms create significant negative electrostatic potential regions, while the aromatic ring exhibits delocalized π-electron density. These electrostatic features influence intermolecular interactions and potential binding modes with complementary molecular surfaces.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation and insights into the electronic environment of individual atoms within this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns that confirm the proposed molecular structure and provide information about molecular dynamics and conformational behavior. The aromatic region displays signals corresponding to the meta-disubstituted benzene ring, showing the expected coupling patterns for the four aromatic protons with distinct chemical shifts reflecting their electronic environments.

The ethyl ester functionality generates characteristic multipicity patterns in the aliphatic region, with the ethyl methyl group appearing as a triplet due to coupling with the adjacent methylene protons, while the methylene group exhibits a quartet pattern from coupling with the methyl protons. These signals appear at chemical shifts typical for ethyl ester groups, confirming the presence and integrity of this functional group. The integration ratios of these signals provide quantitative confirmation of the molecular composition.

The piperidine ring protons contribute complex multipicity patterns in the aliphatic region, with the methylene protons adjacent to the carbonyl groups experiencing significant deshielding effects. The 4,4-dimethyl substituents appear as a singlet in the upfield region, indicating the equivalent chemical environment of the six methyl protons. The absence of coupling for these methyl signals confirms their attachment to a quaternary carbon center, consistent with the proposed substitution pattern.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with signals corresponding to the sixteen carbon atoms distributed across appropriate chemical shift ranges. The carbonyl carbons appear in the characteristic downfield region, while the aromatic carbons exhibit signals consistent with the meta-disubstituted benzene ring pattern. The aliphatic carbons of the piperidine ring and ethyl ester group appear in their respective chemical shift regions, providing complete structural confirmation.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the ester carbonyl and the two piperidine ketone carbonyls appearing at distinct frequencies that reflect their different electronic environments. The ester carbonyl typically appears at a slightly lower frequency compared to the ketone carbonyls due to conjugation with the aromatic ring system.

The aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes provide confirmation of the benzene ring presence, while the aliphatic carbon-hydrogen stretching and bending vibrations correspond to the ethyl ester group and the piperidine ring substituents. The absence of broad hydroxyl or amine stretching vibrations confirms the structural integrity and purity of the compound. Fingerprint region analysis reveals the unique vibrational pattern characteristic of this specific molecular structure.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 289, consistent with the calculated molecular weight. Fragmentation analysis reveals characteristic loss patterns including the elimination of the ethyl group (loss of 29 mass units) and the formation of fragment ions corresponding to the piperidine and benzene ring components. These fragmentation patterns provide additional structural confirmation and distinguish this compound from potential isomers.

High-resolution mass spectrometry determines the exact molecular formula through precise mass measurements, confirming the elemental composition C₁₆H₁₉NO₄. The isotope pattern analysis further validates the molecular formula by comparing the observed isotope peak intensities with theoretical calculations based on the natural abundance of carbon-13, nitrogen-15, and oxygen-18 isotopes. This comprehensive mass spectrometric characterization provides unambiguous molecular identification and structural verification.

Comparative Structural Analysis with Piperidine-Derived Analogues

The structural comparison of this compound with related piperidine-derived analogues reveals significant structure-activity relationships and provides insights into the effects of substitution patterns on molecular properties. The analysis encompasses compounds with similar core structures but varying substitution patterns, including ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate, which differs only in the position of attachment to the benzene ring. This positional isomer exhibits nearly identical molecular weight and formula but demonstrates different physical properties and conformational preferences due to the altered substitution pattern.

The comparison with ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate reveals the influence of substitution position on molecular geometry and electronic properties. The para-substituted isomer exhibits different symmetry characteristics and may show altered intermolecular interactions due to the linear arrangement of the ester and piperidine substituents. This structural difference affects crystal packing arrangements and physical properties such as melting point and solubility characteristics.

Analysis of analogues with different alkyl ester groups provides insights into the role of the ethyl ester functionality in determining molecular properties. Compounds with methyl ester groups exhibit lower molecular weights and different volatility characteristics, while higher alkyl esters show increased lipophilicity and altered physical properties. These comparisons demonstrate the systematic effects of ester alkyl chain length on molecular behavior and potential applications.

The examination of piperidine ring modifications, including compounds with different substitution patterns at the 4-position, reveals the structural requirements for maintaining the diketone functionality while altering steric and electronic properties. Compounds lacking the 4,4-dimethyl substitution exhibit different conformational preferences and may show altered stability characteristics. The dimethyl substitution pattern creates a rigid quaternary carbon center that restricts conformational flexibility and influences the overall molecular shape.

Comparative analysis with related heterocyclic systems, such as pyrrolidine or morpholine analogues, demonstrates the specific contributions of the six-membered piperidine ring to molecular properties. These structural variations affect ring conformation, substitution patterns, and electronic distribution, providing insights into the design principles for related molecular architectures. The systematic comparison reveals how subtle structural modifications can significantly influence molecular behavior and potential applications.

Compound CAS Number Molecular Weight Key Structural Difference
This compound 952183-63-0 289.33 Meta-substitution pattern
Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate 279692-23-8 289.33 Para-substitution pattern
Related piperidine derivatives Various Various Alternative ring substitutions

Properties

IUPAC Name

ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-21-15(20)11-6-5-7-12(8-11)17-13(18)9-16(2,3)10-14(17)19/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYOMCDECLFXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=O)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207965
Record name Ethyl 3-(4,4-dimethyl-2,6-dioxo-1-piperidinyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-63-0
Record name Ethyl 3-(4,4-dimethyl-2,6-dioxo-1-piperidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4,4-dimethyl-2,6-dioxo-1-piperidinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate generally involves:

Preparation of Ethyl Benzoate Intermediate

A typical approach begins with esterification of 3-substituted benzoic acid derivatives :

  • React 3-substituted benzoic acid (e.g., 3-nitrobenzoic acid) with absolute ethyl alcohol in the presence of a solid acid catalyst and a water entrainer to facilitate removal of water by azeotropic distillation.
  • The reaction is conducted in a reflux apparatus equipped with a water separator to drive the equilibrium toward ester formation.
  • Reaction times range from 1 to 6 hours, with stirring and temperature control to maintain reflux conditions.
  • After esterification, the reaction mixture is filtered hot to remove catalyst residues.

This method avoids large amounts of acidic waste and allows for catalyst and solvent recycling, promoting a green chemistry approach.

Introduction of the 4,4-Dimethyl-2,6-Dioxopiperidin-1-yl Group

The key step involves coupling the ethyl benzoate intermediate with a piperidine-2,6-dione derivative bearing the 4,4-dimethyl substitution:

  • The piperidine-2,6-dione moiety can be synthesized via cyclization of appropriate glutamine or malonate derivatives under acidic conditions (e.g., acetic acid).
  • Amidation or nucleophilic substitution reactions are performed between the ester or activated acid derivative and the piperidinone amine.
  • Typical reaction conditions include stirring in polar aprotic solvents such as acetonitrile or tetrahydrofuran at temperatures ranging from room temperature up to reflux (30–100 °C).
  • Bases such as potassium carbonate, cesium carbonate, or triethylamine are employed to deprotonate amines and facilitate nucleophilic attack.
  • Cyclization agents like 1,1'-carbonyldiimidazole (CDI), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3) can be used to promote ring closure and formation of the dioxopiperidine ring.

Hydrogenation and Reduction Steps

  • Nitro-substituted intermediates (e.g., nitrobenzoate derivatives) are often reduced to the corresponding amines using catalytic hydrogenation .
  • Catalysts such as palladium on carbon (Pd/C) are employed under hydrogen atmosphere at 80–100 °C for 1–3 hours.
  • The hydrogenation step is typically performed in situ after esterification without isolation of intermediates, enhancing process efficiency.
  • After hydrogenation, hot filtration removes the catalyst, and the product is precipitated by cooling under inert atmosphere (e.g., nitrogen protection) to yield high-purity amine intermediates.

Cyclization and Purification

  • Cyclization to form the 2,6-dioxopiperidine ring is achieved under acidic conditions or by heating with cyclizing agents.
  • Reaction times vary from 1 to 12 hours, with temperatures ranging between 60 °C and 180 °C depending on the reagent and solvent system.
  • Purification involves filtration, washing, and drying to obtain the final product with purity exceeding 99.5% as confirmed by gas chromatography or HPLC.
  • Recovered solvents and catalysts are recycled to minimize waste and improve sustainability.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Time Notes
Esterification 3-nitrobenzoic acid, absolute ethanol, solid catalyst, water entrainer Reflux (~78) 1–6 hours Water removal by azeotropic distillation
Hot filtration - Hot Immediate Removes catalyst
Hydrogenation (reduction) Pd/C catalyst, H2 gas 80–100 1–3 hours Converts nitro to amine
Amidation/Nucleophilic substitution Piperidine-2,6-dione derivative, base (K2CO3, Cs2CO3) RT to reflux 0.5–6 hours Forms amide bond
Cyclization CDI, SOCl2, or POCl3, acid/base catalysts 60–180 1–12 hours Ring closure to form dioxopiperidine ring
Product isolation and drying Filtration, washing, drying RT Several hours Purity >99.5%

Research Findings and Industrial Relevance

  • The described preparation methods emphasize green chemistry principles , minimizing waste acid production and enabling solvent and catalyst recycling, which is critical for industrial scalability.
  • Use of rare-earth oxide solid catalysts and mechanical recycling of Pd/C catalysts enhances cost-effectiveness and environmental sustainability.
  • Continuous two-step reactions (esterification followed by hydrogenation) have been demonstrated to improve throughput and product purity.
  • Variations in reaction conditions (e.g., solvent choice, temperature, catalyst loading) allow fine-tuning of yield and purity, which is essential for pharmaceutical-grade material production.
  • Analytical methods such as gas chromatography and HPLC confirm high purity (>99.5%) of the final product, suitable for further application in medicinal chemistry or material science.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

The para-substituted isomer (CAS: 279692-23-8) shares the same molecular formula and weight but differs in the substituent position (4-position vs. 3-position) (Figure 2) . Key differences include:

  • Reactivity : Meta-substitution may reduce steric hindrance during nucleophilic attacks, favoring reactions at the ester group .
Property Ethyl 3-isomer (CAS 177200-90-7) Ethyl 4-isomer (CAS 279692-23-8)
Substituent Position 3-position 4-position
Molecular Weight 289.33 g/mol 289.33 g/mol
Electronic Effects Moderate resonance withdrawal Stronger resonance withdrawal
Synthetic Applications Likely higher steric hindrance Potential for planar conjugation

Functional Group Variations: Ethyl Benzoate Derivatives

a) Ethyl 4-(dimethylamino)benzoate

This derivative replaces the dioxopiperidinyl group with a dimethylamino (-N(CH₃)₂) substituent, which is strongly electron-donating. Studies show it enhances the degree of conversion in resin cements (72% vs. 58% for methacrylate-based analogs) due to improved electron transfer during polymerization . In contrast, the dioxopiperidinyl group’s electron-withdrawing nature may slow curing but improve thermal stability in polymers .

b) I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

I-6230 features a pyridazine ring linked via a phenethylamino group. The pyridazine’s aromaticity and hydrogen-bonding capacity contrast with the dioxopiperidinyl group’s aliphatic and ketone-rich structure. Such differences may influence biological activity, with pyridazine derivatives often exhibiting higher binding affinity to enzymatic targets .

c) I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)

The thioether linkage in I-6373 increases lipophilicity (logP ≈ 3.5) compared to the oxygen-linked dioxopiperidinyl group (logP ≈ 2.8 estimated), affecting membrane permeability in drug delivery systems .

Physicochemical and Toxicological Profiles

  • Solubility : Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is less volatile than methyl or ethyl benzoates due to its higher molecular weight and rigid piperidinyl ring. Predicted solubility in DMSO is >10 mg/mL, whereas simpler alkyl benzoates (e.g., ethyl benzoate) are miscible with organic solvents .
  • Toxicity : While ethyl benzoate derivatives generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats), the dioxopiperidinyl group’s metabolic products (e.g., dimethyl metabolites) may require further toxicological evaluation .

Biological Activity

Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with two carbonyl groups (dioxo) and an ethyl ester moiety. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in the body. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in various physiological processes.

Enzyme Inhibition

One study demonstrated that derivatives of 2,6-dioxopiperidines exhibit inhibitory effects on certain kinases, which play crucial roles in cell signaling pathways. For instance, a related compound was shown to selectively inhibit MELK (maternal embryonic leucine zipper kinase), which is implicated in cancer cell proliferation and survival .

Anticancer Activity

This compound has shown promise in preclinical studies for its anticancer properties. The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines. For example, it was noted that similar dioxopiperidine derivatives reduced the viability of breast cancer cells significantly .

Case Studies and Experimental Data

Recent studies have explored the pharmacological profiles of related compounds to draw parallels with this compound:

CompoundTargetIC50 (nM)Biological Effect
HTH-01-091MELK<15Inhibits proliferation in breast cancer cells
OTSSP167MELK42.5Reduces viability in various cancer lines
Ethyl derivativeUnknownTBDPotential anticancer activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution of a halogenated benzoate precursor with 4,4-dimethyl-2,6-dioxopiperidine, followed by esterification. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysts : Use of base catalysts (e.g., K₂CO₃) to deprotonate intermediates .
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours to maximize yield .
    • Validation : Monitor via TLC or HPLC. Purity can be confirmed by recrystallization from ethanol/water mixtures .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzoate ester and dioxopiperidine moieties) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .
  • Thermal analysis : DSC/TGA to assess stability (decomposition typically >200°C) .
  • Solubility : Test in common solvents (e.g., DMSO for biological assays, chloroform for crystallography) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

  • Methodological Answer :

  • Data collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation to minimize errors .
  • Refinement : Apply SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (Uᵢₙₜ) and occupancy .
  • Validation : Cross-check with CIF validation tools (e.g., PLATON) to identify disorder or missed symmetry .

Q. What strategies optimize the compound’s reactivity in targeted derivatization (e.g., fluorination or cross-coupling)?

  • Methodological Answer :

  • Protecting groups : Temporarily block the dioxopiperidine ketone with TMSCl to direct electrophilic substitution at the benzoate ring .
  • Catalytic systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling at the benzoate para-position .
  • Kinetic control : Lower reaction temperatures (−20°C) to favor mono-substitution over side reactions .

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with protein databases (e.g., PDB ID 7BZM) to simulate binding to enzymes like kinases .
  • QSAR : Build models using descriptors like logP, polar surface area, and H-bond acceptors/donors .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Q. What analytical techniques differentiate between polymorphic forms of this compound, and how do they impact bioactivity?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns to identify polymorphs (e.g., Form I vs. Form II) .
  • Dissolution testing : Use USP Apparatus II to correlate solubility differences with pharmacokinetics .
  • Bioassays : Test polymorphs against cancer cell lines (e.g., MCF-7) to link crystal packing to IC₅₀ variations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?

  • Methodological Answer :

  • Reproducibility : Replicate reactions under identical conditions (solvent purity, inert atmosphere) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis of the ester group) .
  • Scale effects : Test yields at micro (50 mg) vs. macro (5 g) scales to assess batch consistency .

Q. Why do NMR spectra of this compound vary across studies, and how can this be standardized?

  • Methodological Answer :

  • Deuterated solvent effects : Ensure consistent use of DMSO-d₆ vs. CDCl₃, as solvent shifts alter peak positions .
  • Paramagnetic impurities : Filter samples through Celite to remove trace metals causing line broadening .
  • Referencing : Calibrate spectra to TMS (0 ppm) and report all coupling constants (J-values) .

Tables for Key Data

Property Typical Value Method Reference
Melting Point128–132°CDSC
LogP (Octanol/Water)2.8 ± 0.3Shake-flask method
HPLC Purity≥98% (C18 column, MeOH:H₂O 70:30)UV detection at 254 nm
Crystal SystemMonoclinicSC-XRD

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